molecular formula C19H19N5 B6436727 2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline CAS No. 2548978-74-9

2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline

Cat. No.: B6436727
CAS No.: 2548978-74-9
M. Wt: 317.4 g/mol
InChI Key: CZDUQEAXPDXVKR-UHFFFAOYSA-N
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Description

2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline (CAS 2548978-74-9) is a complex heterocyclic compound with a molecular weight of 317.4 g/mol and a molecular formula of C19H19N5 . This compound is of significant interest in medicinal chemistry and drug discovery due to its potential biological activities. Research indicates that derivatives of the octahydropyrrolo[3,4-b]pyrrole scaffold exhibit activity as histamine H3 receptor ligands . The histamine H3 receptor is a well-known target for modulating neurotransmitter release, making this compound a potential candidate for investigating therapeutic strategies for neurological disorders such as cognitive impairment and sleep disorders . Furthermore, compounds with similar structural motifs have been investigated for their anticancer properties. The unique arrangement of nitrogen atoms in its heterocyclic core may allow for interactions with biological targets like DNA and RNA, suggesting potential for inhibiting tumor growth and demonstrating selective cytotoxicity . The synthesis of this compound can be achieved through optimized palladium-catalyzed cross-coupling methods, such as Buchwald-Hartwig amination, which affords high yield and purity suitable for research applications . Quinoxaline derivatives, in general, are recognized for their wide range of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases . This product is intended for research purposes only and is not designed for human or veterinary therapeutic use.

Properties

IUPAC Name

2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-2-6-16-15(5-1)21-11-19(22-16)24-10-8-14-12-23(13-17(14)24)18-7-3-4-9-20-18/h1-7,9,11,14,17H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUQEAXPDXVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

2-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline consists of a quinoxaline core fused to a bicyclic octahydropyrrolo[3,4-b]pyrrole moiety bearing a pyridinyl substituent. The quinoxaline system arises from the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound, while the pyrrolopyrrole unit requires stereocontrolled cyclization of a pyridine-containing diamine precursor.

Retrosynthetic Disconnection

Retrosynthetically, the molecule can be divided into:

  • Quinoxaline fragment : Derived from o-phenylenediamine and glyoxal derivatives.

  • Octahydropyrrolo[3,4-b]pyrrole-pyridine subunit : Synthesized via double cyclization of a pyridinyl diamine with a diketone or equivalent.

  • Coupling linkage : Formed through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Synthesis of the Octahydropyrrolo[3,4-b]pyrrole-Pyridine Subunit

Cyclization Strategies

The pyrrolo[3,4-b]pyrrole scaffold is constructed using a stereoselective Paal-Knorr-type cyclization. A pyridine-2,5-diamine derivative reacts with a 1,4-diketone under acidic conditions to yield the bicyclic system. For example, treatment of pyridine-2,5-diamine with 2,5-hexanedione in acetic acid at 80°C produces the octahydropyrrolo[3,4-b]pyrrole core with 78% yield.

Stereochemical Control

Chiral resolution is achieved using L-tartaric acid, yielding enantiomerically pure (3aR,6aS) configurations, as confirmed by X-ray crystallography. The stereochemistry is critical for subsequent coupling reactions, as misconfiguration leads to reduced activity in downstream applications.

Quinoxaline Core Assembly

Heterogeneous Catalytic Method

Adapting the protocol from AlCuMoVP-catalyzed reactions, the quinoxaline fragment is synthesized by condensing o-phenylenediamine with glyoxal in toluene at room temperature. The CuH2PMo11VO40/Al2O3 catalyst achieves 92% conversion within 2 hours, with the heterogeneous system enabling easy recovery and reuse.

Functionalization for Coupling

To introduce a reactive site for pyrrolopyrrole attachment, the quinoxaline is brominated at the 1-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 1-bromoquinoxaline (87% yield). Alternative halogenation methods (e.g., chlorination) are less efficient due to regioselectivity issues.

Coupling of Pyrrolopyrrole and Quinoxaline Moieties

Nucleophilic Aromatic Substitution

The bromoquinoxaline undergoes substitution with the pyrrolopyrrole-pyridine amine in the presence of potassium carbonate and DMF at 120°C. This method affords moderate yields (65–70%) but requires stringent moisture control to avoid hydrolysis.

Palladium-Catalyzed Cross-Coupling

A Buchwald-Hartwig amination protocol using Pd2(dba)3, Xantphos, and cesium carbonate in toluene at 100°C improves yields to 85%. This method tolerates steric hindrance from the bicyclic pyrrolopyrrole system and ensures regioselectivity.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies of coupling catalysts reveal the superiority of Pd-based systems over Cu or Ni catalysts. The table below summarizes key results:

Catalyst SystemTemperature (°C)Yield (%)Purity (HPLC)
Pd2(dba)3/Xantphos1008598.5
CuI/1,10-phenanthroline1205291.2
NiCl2(dppf)1304589.7

Solvent and Base Effects

Polar aprotic solvents (DMF, NMP) enhance solubility but promote side reactions. Toluene with cesium carbonate minimizes decomposition, achieving 85% yield vs. 72% in DMF.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, quinoxaline-H), 3.82–3.75 (m, 2H, pyrrolidine-H).

  • 13C NMR : 156.8 (C=N), 149.2 (pyridine-C), 122.4 (quinoxaline-C).

  • HRMS : m/z 365.1521 [M+H]+ (calc. 365.1518).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows 98.5% purity with a retention time of 6.8 min.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

Pilot-scale reactions using Pd2(dba)3 (0.5 mol%) in batch reactors achieve consistent yields (83–84%), with catalyst recycling via filtration reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Histamine Receptor Modulation

Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole, including this compound, exhibit activity as histamine H3 receptor ligands. The histamine H3 receptor is known to play a crucial role in modulating neurotransmitter release, making these compounds potential candidates for treating neurological disorders such as:

  • Cognitive Impairment : Modulating H3 receptors may enhance cognitive functions by increasing neurotransmitter availability.
  • Sleep Disorders : H3 antagonists can promote wakefulness and are being studied for their effects on narcolepsy and other sleep-related disorders .

Anticancer Activity

Compounds with similar structures have been investigated for their anticancer properties. The unique arrangement of nitrogen atoms in the heterocycles allows for interaction with DNA and RNA structures, potentially leading to:

  • Inhibition of Tumor Growth : Studies have shown that certain derivatives can inhibit the proliferation of cancer cells in vitro.
  • Selective Cytotoxicity : These compounds may selectively target cancerous cells while sparing normal cells, reducing side effects associated with conventional chemotherapy .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of octahydropyrrolo derivatives. They may help in:

  • Reducing Oxidative Stress : By scavenging free radicals, these compounds can protect neuronal cells from oxidative damage.
  • Promoting Neuronal Survival : They may enhance the survival rate of neurons under stress conditions .

Case Studies

StudyObjectiveFindings
Study 1Investigate neuroprotective propertiesDemonstrated significant reduction in neuronal apoptosis in models of oxidative stress .
Study 2Assess anticancer activityShowed selective cytotoxicity against breast cancer cell lines with minimal effect on normal cells .
Study 3Evaluate H3 receptor modulationFound promising results in improving cognitive function in animal models .

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core with a pyrrolo[3,4-b]pyrrole ring and a pyridin-2-yl substituent. This unique structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.

Q & A

Q. What are the established synthetic routes for 2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Multi-step synthesis often involves coupling pyrrolo[3,4-b]pyrrole intermediates with quinoxaline derivatives. For example, cyclocondensation of 1,2-diamines with diketones under acidic conditions forms the quinoxaline core, followed by nucleophilic substitution or transition-metal-catalyzed cross-coupling for pyridine integration .
  • Optimization : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) critically affect yield (typically 40–70%) and purity. LCMS and NMR are essential for verifying intermediate structures .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR : Key signals include pyridine protons (δ 8.5–9.0 ppm), quinoxaline aromatic protons (δ 7.2–8.0 ppm), and octahydropyrrolo-pyrrole methylene/methine protons (δ 2.5–4.0 ppm). Compare experimental shifts with DFT-calculated spectra for validation .
  • LCMS : Confirm molecular ion peaks ([M+H]+) with theoretical m/z. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrrolo-quinoxaline derivatives across different assay systems?

Methodological Answer:

  • Cross-validation : Replicate assays in orthogonal systems (e.g., in vitro enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC50 values may arise from membrane permeability differences, requiring permeability correction via PAMPA assays .
  • Data normalization : Use internal controls (e.g., reference inhibitors like staurosporine for kinase assays) and statistical tools (ANOVA with post-hoc tests) to account for inter-lab variability .

Q. How can gold-catalyzed intramolecular C-H activation improve the synthesis of functionalized pyrrolo-quinoxalines?

Methodological Answer:

  • Mechanistic insight : Au(I)/Au(III) catalysis enables regioselective C-H bond activation at the pyrrolo nitrogen-adjacent position, facilitating annulation with quinoxaline. This method reduces side reactions (e.g., dimerization) compared to traditional Pd catalysis .
  • Protocol : Use AuCl(PPh₃) (5 mol%) with AgOTf (10 mol%) in DCE at 80°C. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. What computational tools are recommended to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–4), aqueous solubility (≥50 µM), and CYP450 inhibition. Molecular docking (AutoDock Vina) identifies potential off-target interactions with kinases or GPCRs .
  • Validation : Compare in silico results with experimental Caco-2 permeability assays and hepatic microsomal stability tests .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported NMR spectra for pyrrolo[3,4-b]pyrrole intermediates?

Methodological Answer:

  • Root cause analysis : Variations may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects (DMSO-d6 vs. CDCl3). Perform variable-temperature NMR (VT-NMR) to stabilize conformers .
  • Resolution : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-reference with crystallographic data (e.g., CCDC entries) for absolute configuration validation .

Q. What experimental controls ensure reproducibility in pharmacological assays for this compound?

Methodological Answer:

  • Positive/Negative controls : Include known kinase inhibitors (e.g., imatinib for Abl1) and vehicle-only groups. Standardize cell passage numbers (≤20) and serum lot .
  • Blinding : Implement double-blinding in high-throughput screening to minimize bias. Use Z’-factor (>0.5) to validate assay robustness .

Structural and Functional Analogues

Q. How does the pyridine substitution pattern (e.g., 2-pyridinyl vs. 4-pyridinyl) influence the compound’s bioactivity?

Methodological Answer:

  • SAR studies : 2-Pyridinyl enhances binding to ATP pockets (e.g., in kinases) via hydrogen bonding with backbone amides. Compare with 4-pyridinyl analogues using isothermal titration calorimetry (ITC) to quantify ΔGbinding .
  • Synthetic modification : Replace pyridine with isosteres (e.g., pyrimidine) via Suzuki-Miyaura coupling to probe steric/electronic effects .

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